molecular formula C11H16F3NO4 B6606470 tert-butyl 2-(trifluoroacetyl)morpholine-4-carboxylate CAS No. 2229540-26-3

tert-butyl 2-(trifluoroacetyl)morpholine-4-carboxylate

Cat. No.: B6606470
CAS No.: 2229540-26-3
M. Wt: 283.24 g/mol
InChI Key: CLXTXAGNJKCQDJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(trifluoroacetyl)morpholine-4-carboxylate: is a chemical compound that features a morpholine ring substituted with a trifluoroacetyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(trifluoroacetyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with trifluoroacetic anhydride and tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(trifluoroacetyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution: Various substituted morpholine derivatives.

    Hydrolysis: Morpholine-4-carboxylic acid.

    Reduction: Morpholine derivatives with trifluoromethyl groups.

Scientific Research Applications

Chemistry: tert-Butyl 2-(trifluoroacetyl)morpholine-4-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting .

Industry: In the industrial sector, this compound is used in the development of new materials and catalysts. Its ability to undergo various chemical transformations makes it a versatile compound for industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-(trifluoroacetyl)morpholine-4-carboxylate is primarily related to its ability to introduce trifluoromethyl groups into target molecules. The trifluoromethyl group is highly electronegative, which can influence the electronic properties of the target molecule, enhancing its reactivity and stability. This compound can interact with various molecular targets, including enzymes and receptors, by modifying their structure and function .

Comparison with Similar Compounds

  • tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: tert-Butyl 2-(trifluoroacetyl)morpholine-4-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic properties compared to other similar compoundsOther similar compounds may lack this functionality and therefore have different reactivity and applications .

Properties

IUPAC Name

tert-butyl 2-(2,2,2-trifluoroacetyl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(17)15-4-5-18-7(6-15)8(16)11(12,13)14/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXTXAGNJKCQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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